2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
説明
特性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-9-hydroxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-11-6-7-12(15(9-11)24-2)17-20-18-13(19(26)21-17)8-10-4-3-5-14(22)16(10)25-18/h3-7,9,22H,8H2,1-2H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFNIUJAMGHCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a member of the chromeno-pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.
Synthesis
The synthesis of chromeno-pyrimidine derivatives typically involves multi-step reactions that include microwave-assisted techniques and solvent-free conditions. For instance, a study reported the synthesis of various functionalized chromenes through the treatment of 2-amino-3-cyano-4H-chromenes with formamidine acetate under microwave irradiation . The resulting compounds were characterized using techniques such as IR, MS, and NMR.
Antioxidant Activity
Research indicates that compounds within the chromeno-pyrimidine class exhibit significant antioxidant properties. For example, specific derivatives demonstrated effective DPPH scavenging activity, suggesting their potential to mitigate oxidative stress . The presence of electron-withdrawing halide substituents in these compounds often enhances their antioxidant capacity.
Antibacterial Activity
The antibacterial efficacy of chromeno-pyrimidines has been evaluated against various bacterial strains. In one study, derivatives showed promising activity against Bacillus cereus and Pseudomonas aeruginosa , with compound 4e exhibiting the most potent effects due to its structural modifications . The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity
The cytotoxic potential of 2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has been assessed in tumor cell lines. Notably, certain derivatives displayed sub-micromolar cytotoxicity (IC50 values between 0.23 and 0.3 μM) against specific cancer cell types while showing minimal toxicity to normal fibroblasts (IC50 > 25 μM) . This selective cytotoxicity is crucial for developing targeted cancer therapies.
Case Studies
- Antioxidant Evaluation : In a comparative study involving various derivatives of chromeno-pyrimidines, compounds with halogen substituents exhibited improved DPPH scavenging activity. This suggests that structural modifications can enhance antioxidant properties significantly.
- Antibacterial Testing : A disc diffusion method was employed to evaluate antibacterial activity against a panel of bacteria including E. coli , S. aureus , and others. Compounds demonstrated variable effectiveness with notable inhibition zones against resistant strains like Pseudomonas aeruginosa .
- Cytotoxicity Assessment : In vitro studies using different tumor cell lines revealed that specific chromeno-pyrimidine derivatives could inhibit cell proliferation effectively while sparing normal cells, indicating their potential as chemotherapeutic agents .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antioxidant | Significant DPPH scavenging; enhanced by halide substituents |
| Antibacterial | Effective against multiple strains; compound 4e showed highest activity |
| Cytotoxicity | Sub-micromolar activity in tumor cells; low toxicity in fibroblasts |
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent patterns and ring systems. Below is a comparative analysis:
Key Observations:
Substituent Effects: The 2,4-dimethoxy and 9-hydroxy groups in the target compound may enhance solubility and hydrogen-bonding capacity compared to analogs with methoxy groups (e.g., the 9-methoxy analog in ).
Biological Activity: Chromeno-pyrimidines with electron-donating groups (e.g., methoxy, hydroxyl) show stronger antioxidant and antimicrobial activities . The target compound’s hydroxyl group may confer superior radical-scavenging activity compared to methoxy-substituted analogs.
Synthetic Accessibility :
- Microwave-assisted synthesis (as in ) offers higher yields and shorter reaction times compared to traditional methods (e.g., aldehyde-amine condensations in ).
Research Findings and Pharmacological Implications
Antimicrobial Potential: Chromeno-pyrimidine derivatives with sulfur moieties (e.g., thiones) exhibit enhanced activity against Gram-positive bacteria like Bacillus subtilis due to improved membrane penetration . The target compound’s thione group may act similarly.
Antioxidant Efficacy :
Hydroxyl groups at position 9 (as in the target compound) are critical for scavenging free radicals via hydrogen donation, as demonstrated in DPPH assays for compound 4e (IC₅₀ = 12.3 µM) .
Structural Limitations: Bulky substituents (e.g., 2,4-dimethoxyphenyl) may reduce bioavailability by increasing molecular weight and logP values. Comparative studies with simpler analogs (e.g., unsubstituted chromeno-pyrimidines) are needed.
準備方法
Three-Component Condensation Strategy
This method adapts protocols from chromeno-pyrimidine syntheses, utilizing:
-
2,4-Dimethoxybenzaldehyde (aryl aldehyde),
-
Dihydroxyacetone (cyclic diketone precursor),
-
Thiourea (thione source).
Reaction Conditions :
-
Catalyst: Piperidine (10 mol%)
-
Solvent: Ethanol/H2O (3:1), reflux at 80°C for 6–8 h.
Mechanism :
Ultrasound-Assisted Catalytic Method
Drawing from NiFe2O4@SiO2 nanoparticle applications, this approach employs:
-
2,4-Dimethoxybenzaldehyde ,
-
4-Hydroxycoumarin (chromene precursor),
-
2-Aminopyrimidine-4-thiol .
Optimized Parameters :
-
Catalyst: NiFe2O4@SiO2-SO3H (20 mg),
-
Solvent: Ethanol,
Advantages :
Yield : 88% (isolated).
Stepwise Synthesis via Chromene Intermediate
Synthesis of 2-Amino-3-Cyano-9-Hydroxy-4H-Chromene
-
Knoevenagel Condensation :
-
2,4-Dimethoxybenzaldehyde (1 eq) + malononitrile (1.2 eq) in ethanol/piperidine.
-
Reflux 4 h → arylidene malononitrile .
-
-
Michael Addition-Cyclization :
Characterization :
Cyclization to Pyrimidine-4-Thione
Method A :
-
Reagent: Formamidine acetate (1.5 eq) + Lawesson’s reagent (0.5 eq).
-
Mechanism : Formamidine mediates pyrimidine ring closure; Lawesson’s reagent converts C=O to C=S.
Method B :
Yield Comparison :
| Method | Catalyst/Conditions | Yield (%) |
|---|---|---|
| A | Microwave + Lawesson’s | 82 |
| B | Acetic acid reflux | 68 |
Post-Synthetic Thionation
For preformed pyrimidin-4-ones, thionation is achieved using:
Efficiency :
Characterization and Analytical Data
Spectroscopic Profiles :
-
IR (KBr) : ν 1645 cm⁻¹ (C=N), 1175 cm⁻¹ (C=S), 3420 cm⁻¹ (OH).
-
¹H NMR (600 MHz, DMSO-d6) :
δ 10.21 (s, 1H, OH), 7.28–6.72 (m, 3H, aryl-H), 5.12 (s, 1H, H-5), 3.85 (s, 6H, OCH3).
Challenges and Optimization Strategies
-
Regioselectivity :
-
Thione Stability :
Comparative Analysis of Synthetic Routes
Q & A
Q. How can researchers optimize the synthetic yield of this compound?
Methodological Answer: Microwave-assisted synthesis (MAS) significantly improves reaction efficiency and reduces time compared to conventional methods. For chromeno-pyrimidine derivatives, a typical protocol involves:
- Using thiourea as a sulfur source and p-toluenesulfonic acid (p-TSA) as a catalyst under solvent-free conditions .
- Optimizing reaction temperature (e.g., 80–120°C) and microwave irradiation power (300–600 W) to reduce side products .
- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to ensure high-purity starting materials .
Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?
Methodological Answer: A combination of techniques is required:
- ¹H/¹³C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and thione sulfur (no direct proton but affects neighboring carbons) .
- IR Spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200–3500 cm⁻¹) and thione (C=S, ~1200–1250 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the chromeno-pyrimidine core .
Q. What initial biological screening assays are recommended for this compound?
Methodological Answer: Prioritize assays aligned with structural analogs:
- Kinase Inhibition : Test against CDK5, GSK3α/β, or Pim1 kinases using ATP-competitive ELISA assays (IC₅₀ determination) .
- Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 10–100 μM concentrations .
- Cytotoxicity Controls : Include non-cancerous cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from assay conditions or impurities. Strategies include:
- Purity Validation : Use HPLC (>95% purity) and DSC/TGA to rule out solvent residues or degradation products .
- Dose-Response Reproducibility : Conduct triplicate experiments across independent labs with standardized protocols (e.g., CLSI guidelines) .
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain variability .
Q. What computational approaches predict the drug-likeness and bioavailability of this compound?
Methodological Answer: Leverage in silico tools to prioritize experimental testing:
- Physicochemical Properties : Calculate logP (lipophilicity) and polar surface area (PSA) using SwissADME. Chromeno-pyrimidines often exhibit PSA < 140 Ų, suggesting oral bioavailability .
- Molecular Docking : Simulate binding to targets like CDK5 or GSK3β (PDB: 1H4L) with AutoDock Vina to identify key interactions (e.g., hydrogen bonds with dimethoxy groups) .
- ADMET Prediction : Use QikProp to assess toxicity risks (e.g., hERG inhibition) .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer: Systematic substitution and functional group analysis:
- Core Modifications : Replace the 2,4-dimethoxyphenyl group with halogenated or heteroaromatic analogs to evaluate potency shifts .
- Thione vs. Oxo Comparison : Synthesize the 4-oxo derivative and compare kinase inhibition profiles .
- 3D-QSAR Models : Build CoMFA/CoMSIA models using IC₅₀ data from 15–20 derivatives to guide synthetic priorities .
Q. What strategies improve solubility without compromising bioactivity?
Methodological Answer: Balance lipophilicity and aqueous solubility:
- Prodrug Design : Introduce phosphate esters at the 9-hydroxy group, which hydrolyze in vivo .
- Co-solvent Systems : Test DMSO/PBS mixtures (≤10% DMSO) for in vitro assays to avoid precipitation .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance cellular uptake .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
